An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-phenyl-1H-imidazole-4-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-phenyl-1H-imidazole-4-carboxamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Interest
5-Amino-1-phenyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound featuring a core imidazole ring substituted with a phenyl group at the N1 position, an amino group at C5, and a carboxamide at C4. This molecular architecture is of significant interest in medicinal chemistry and drug development. The imidazole moiety is a common feature in many biologically active molecules, and the specific arrangement of functional groups on this scaffold offers multiple points for hydrogen bonding and other molecular interactions, which are critical for target binding. Understanding the fundamental physicochemical properties of this compound is a prerequisite for any rational drug design, formulation development, and preclinical evaluation.
This guide provides a comprehensive overview of the key physicochemical properties of 5-Amino-1-phenyl-1H-imidazole-4-carboxamide. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from predictive models and comparative data from structurally similar analogs. Crucially, it also provides detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to generate validated data.
Physicochemical Properties: A Comparative Summary
A foundational aspect of drug development is the characterization of a molecule's physical and chemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the available and predicted data for 5-Amino-1-phenyl-1H-imidazole-4-carboxamide, alongside experimental data for two key structural analogs: the parent compound without the phenyl group (5-Amino-1H-imidazole-4-carboxamide, AICA) and the corresponding pyrazole isomer (5-Amino-1-phenyl-1H-pyrazole-4-carboxamide).
| Property | 5-Amino-1-phenyl-1H-imidazole-4-carboxamide (Predicted) | 5-Amino-1H-imidazole-4-carboxamide (AICA) (Experimental) | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide (Analog) (Experimental/Predicted) |
| Molecular Formula | C₁₀H₁₀N₄O | C₄H₆N₄O[1] | C₁₀H₁₀N₄O |
| Molecular Weight | 202.21 g/mol | 126.12 g/mol [1] | 202.21 g/mol |
| Appearance | Solid (Predicted) | White to light yellow powder/crystal | Off-White Solid |
| Melting Point | Not Available | 164-170 °C | 169-172 °C |
| Boiling Point | 423.7 ± 25.0 °C (Predicted) | 234.22 °C (Rough Estimate) | 423.7 ± 25.0 °C (Predicted) |
| Water Solubility | 124 g/L (Predicted for AICA)[2] | Soluble in water[3][4] | Not Available |
| Solubility (Organic) | Soluble in DMSO, Methanol (Predicted) | Soluble in DMSO, Methanol[4] | Soluble in DMSO, Methanol |
| LogP | Not Available | -1.10[1] | Not Available |
| pKa (Strongest Acidic) | 13.48 ± 0.46 (Predicted for a similar derivative)[5] | 12.74 (Predicted)[2] | 15.05 ± 0.50 (Predicted) |
| pKa (Strongest Basic) | Not Available | 5.26 (Predicted)[2] | Not Available |
Section 1: Melting Point Determination
The melting point is a critical indicator of a compound's purity and is fundamental for quality control. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[6]
Experimental Protocol: Capillary Melting Point Determination
This method remains the most common and accessible for accurately determining the melting point of a powdered solid.[7]
Causality and Principle: The principle relies on the precise observation of the phase transition from solid to liquid as a function of temperature. The sample is heated at a controlled rate in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.[7]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystalline sample gently in a mortar and pestle.[8]
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube. Pack the sample to a height of about 2-3 mm by tapping the sealed end of the tube on a hard surface.[9]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.
-
Rapid Pre-heating (Optional): For an unknown compound, it is efficient to first perform a rapid determination by heating quickly to find an approximate melting point.[6]
-
Accurate Determination: Cool the apparatus to at least 15-20°C below the approximate melting point. Begin heating again at a slow, controlled rate, typically 1-2°C per minute, as the melting point is approached.[8]
-
Observation and Recording:
-
Record the temperature (T1) at which the first droplet of liquid appears.
-
Record the temperature (T2) at which the entire sample has turned into a clear liquid.
-
The melting point is reported as the range T1-T2.
-
Data Interpretation: A narrow melting point range is indicative of high purity. For 5-Amino-1-phenyl-1H-imidazole-4-carboxamide, a sharp range would be expected for a pure sample.
Caption: Workflow for Capillary Melting Point Determination.
Section 2: Solubility Profile
Solubility is a cornerstone of drug development, directly influencing a drug's bioavailability and formulation possibilities. Poor aqueous solubility can be a major hurdle for oral drug delivery.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the thermodynamic solubility of a compound in a given solvent.
Causality and Principle: This method establishes an equilibrium between the dissolved and undissolved solute. An excess of the solid compound is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the supernatant becomes constant.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 5-Amino-1-phenyl-1H-imidazole-4-carboxamide to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer. This is typically done for 24-72 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standard solutions of known concentrations is required for accurate quantification.
-
Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature and pH.
Caption: Workflow for Shake-Flask Equilibrium Solubility.
Section 3: Ionization Constant (pKa) Determination
The pKa value is a measure of the strength of an acid or base and is critical for predicting a drug's behavior in different pH environments, such as the gastrointestinal tract and the bloodstream. It profoundly influences solubility, absorption, and receptor binding.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[10] It involves monitoring the pH of a solution as a titrant of known concentration is added.
Causality and Principle: The method relies on tracking the change in pH as a weak acid is neutralized by a strong base (or vice versa). The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[11]
Step-by-Step Methodology:
-
System Calibration: Calibrate the potentiometer (pH meter) using at least two standard aqueous buffers (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, often a co-solvent system like methanol-water, to ensure complete dissolution.[13] A typical concentration is around 1 mM.[10] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10]
-
Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.[10] Immerse the calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH value at exactly half the volume of the equivalence point.
Alternative Protocol: UV-Vis Spectrophotometry
This method is highly sensitive and requires less material than potentiometric titration.[14] It is suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state.
Causality and Principle: The method is based on the Beer-Lambert law. If the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra, the pKa can be determined by measuring the absorbance of the compound in a series of buffers with different known pH values.[15]
Step-by-Step Methodology:
-
Spectrum Scan: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 12-13) solutions to determine the absorbance maxima (λmax) for the fully protonated and deprotonated species.
-
Buffer Preparation: Prepare a series of buffers with constant ionic strength covering a pH range of approximately ±2 units around the estimated pKa.
-
Sample Measurement: Prepare solutions of the compound at a constant concentration in each buffer. Measure the absorbance of each solution at the predetermined λmax values.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.
Caption: Comparative workflows for pKa determination.
Section 4: Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a synthesized compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 5-Amino-1-phenyl-1H-imidazole-4-carboxamide is expected to show distinct signals for the protons on the phenyl ring (typically in the 7-8 ppm region), a singlet for the imidazole ring proton, and broad signals for the amino (NH₂) and amide (CONH₂) protons. The chemical shifts of the NH protons can be concentration and solvent dependent.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. For imidazoles, the chemical shifts of the ring carbons are characteristic, though tautomerization can sometimes lead to broad or undetectable signals for carbons near the nitrogen atoms in solution-state NMR.[4] The C2 carbon of an imidazole ring typically appears around 135 ppm.[16]
Expert Insight: Tautomerism in N-unsubstituted imidazoles can complicate solution-state NMR spectra. For 1-substituted imidazoles like the target compound, this issue is avoided, and sharper signals are expected. However, careful analysis, potentially including 2D NMR techniques like HMBC and HSQC, is crucial for unambiguous assignment of all proton and carbon signals.[17]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[18]
-
N-H Stretching: The amino (NH₂) and amide (NH₂) groups will show characteristic stretching vibrations in the region of 3100-3500 cm⁻¹. Primary amines and amides typically exhibit two bands in this region, corresponding to asymmetric and symmetric stretching modes.[19]
-
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the primary amide is expected in the range of 1650–1700 cm⁻¹.[20]
-
Aromatic C=C Stretching: Medium intensity bands in the 1400-1600 cm⁻¹ region are characteristic of the phenyl and imidazole rings.[21]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
-
Molecular Ion Peak: As a compound containing an even number of nitrogen atoms (four), 5-Amino-1-phenyl-1H-imidazole-4-carboxamide is expected to have a molecular ion peak (M⁺) at an even mass-to-charge (m/z) value, corresponding to its molecular weight of approximately 202.
-
Fragmentation: In mass spectrometry, aromatic amines often show a strong molecular ion peak. Common fragmentation patterns for amines involve alpha-cleavage, which results in the formation of a resonance-stabilized iminium ion.[22][23]
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